![molecular formula C37H59NO4 B13431637 N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod is a synthetic derivative of myriocin, a natural product isolated from the fungus Isaria sinclairii. It is a sphingosine-1-phosphate receptor modulator, primarily known for its use in the treatment of multiple sclerosis. The compound has a molecular formula of C37H59NO4 and a molecular weight of 581.87 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Octylphenyl Intermediate: This involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate.
Butanoic Acid Derivative Formation: The octylphenyl intermediate is then reacted with butanoic acid under acidic conditions to form the desired butanoic acid derivative.
Final Coupling: The butanoic acid derivative is coupled with a suitable amine under dehydrating conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Using large reactors to carry out the alkylation and coupling reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and its role in modulating immune responses.
Mécanisme D'action
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod exerts its effects by modulating sphingosine-1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, binds to S1PRs, leading to the sequestration of lymphocytes in lymph nodes and reducing their circulation in the central nervous system. This mechanism helps in reducing inflammation and preventing autoimmune attacks in multiple sclerosis . Additionally, the compound has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α), among other molecular targets .
Comparaison Avec Des Composés Similaires
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod is unique compared to other sphingosine-1-phosphate receptor modulators due to its specific chemical structure and pharmacological profile. Similar compounds include:
Siponimod: Another S1PR modulator used in the treatment of multiple sclerosis.
Ozanimod: A selective S1PR modulator with applications in treating inflammatory bowel disease.
Ponesimod: An S1PR1 modulator used for treating relapsing forms of multiple sclerosis.
Propriétés
Formule moléculaire |
C37H59NO4 |
|---|---|
Poids moléculaire |
581.9 g/mol |
Nom IUPAC |
2-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-4-(4-octylphenyl)butanoic acid |
InChI |
InChI=1S/C37H59NO4/c1-3-5-7-9-11-13-15-31-17-21-33(22-18-31)25-26-35(36(41)42)38-37(29-39,30-40)28-27-34-23-19-32(20-24-34)16-14-12-10-8-6-4-2/h17-24,35,38-40H,3-16,25-30H2,1-2H3,(H,41,42) |
Clé InChI |
QSUNTPPQZHQIDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)O)NC(CCC2=CC=C(C=C2)CCCCCCCC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

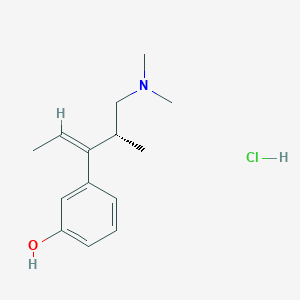
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
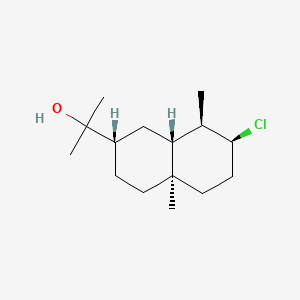
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
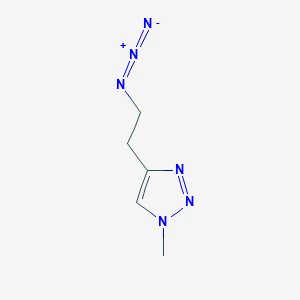
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
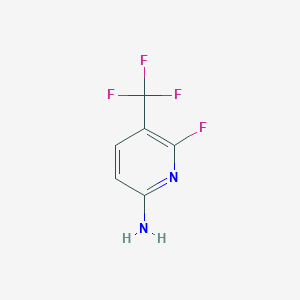
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
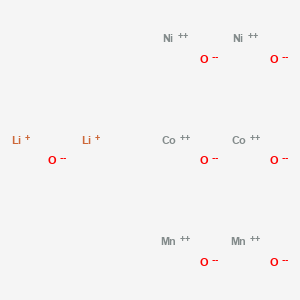
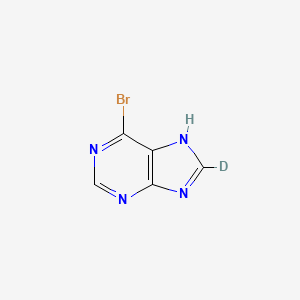

![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
